2-Methoxy-4-methyl-6-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methyl-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARYQAUFSIJPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Nitro-2-methoxy-p-toluidine: Nomenclature, Properties, and Synthesis of a Niche Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of specialty chemicals, substituted anilines and toluidines are foundational building blocks for a vast array of complex organic molecules. This guide focuses on a specific, lesser-known derivative: 6-Nitro-2-methoxy-p-toluidine. The inherent complexity of its nomenclature often leads to ambiguity. This document serves to clarify its identity, explore its chemical context through better-documented isomers, and provide a technical framework for its synthesis and potential applications. As a niche intermediate, direct experimental data is limited; therefore, this guide synthesizes information from closely related compounds to offer expert insights into its probable characteristics and utility.
Part 1: Deciphering the Nomenclature and Structure
The name "6-Nitro-2-methoxy-p-toluidine" suggests a p-toluidine (4-methylaniline) core. Following standard IUPAC naming conventions, the methyl group is at position 1 and the amino group at position 4. This establishes the base structure. The prefixes then indicate a methoxy group (-OCH₃) at position 2 and a nitro group (-NO₂) at position 6.
Therefore, the definitive IUPAC name for this compound is 2-Methoxy-4-methyl-6-nitroaniline . This nomenclature provides an unambiguous representation of the molecular architecture.
Chemical Structure Diagram
Caption: Structure of 2-Methoxy-4-methyl-6-nitroaniline.
Synonyms and Identifiers
While "6-Nitro-2-methoxy-p-toluidine" is a plausible common name, the systematic IUPAC name is crucial for database searches. Due to its limited commercial availability, this compound has few recorded synonyms. However, understanding the nomenclature of related, more common isomers is vital for contextual comprehension.
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methoxy-4-methyl-6-nitroaniline | 6-Nitro-2-methoxy-p-toluidine | 1807057-07-3 | C₈H₁₀N₂O₃ | 182.18 |
| 4-Methyl-2-nitroaniline | 2-Nitro-p-toluidine, 4-Amino-3-nitrotoluene, MNPT, Fast Red GL Base[1][2][3][4][5][6] | 89-62-3 | C₇H₈N₂O₂ | 152.15 |
| 2-Methoxy-6-nitroaniline | 6-Nitro-o-anisidine, 2-Amino-3-nitroanisole[7][8] | 16554-45-3 | C₇H₈N₂O₃ | 168.15 |
| 2-Methoxy-4-nitroaniline | 4-Nitro-o-anisidine, Fast Red B Base, 2-Amino-5-nitroanisole[9][10][11][12] | 97-52-9 | C₇H₈N₂O₃ | 168.15 |
Part 2: Physicochemical Properties - A Comparative Analysis
Directly measured physical and chemical properties for 2-Methoxy-4-methyl-6-nitroaniline are not widely published. However, we can infer its likely characteristics by examining its structural analogues. The introduction of a methoxy group generally increases polarity and can influence melting and boiling points compared to the non-methoxylated parent compound.
| Property | 4-Methyl-2-nitroaniline | 2-Methoxy-6-nitroaniline | 2-Methoxy-4-nitroaniline |
| Appearance | Orange to orange-brown crystalline powder[1][2][6] | Orange prisms[13] | Yellow to orange crystalline powder[14] |
| Melting Point | 115-116 °C[5][6] | 76-77 °C[13] | 140-142 °C[12] |
| Boiling Point | 169 °C at 21 mmHg[15] | 322.1 °C at 760 mmHg[7] | Not available |
| Solubility | Insoluble in water[6][16] | Soluble in alcohol, acetone, DMSO; slightly soluble in water[9] | Slightly soluble in water; soluble in alcohol, acetone, DMSO[9] |
| Density | 1.164 g/cm³[15][16] | 1.318 g/cm³[7] | 1.42 g/cm³[12] |
| pKa | Data not readily available | Data not readily available | Data not readily available |
Based on this comparative data, 2-Methoxy-4-methyl-6-nitroaniline is expected to be a crystalline solid, likely yellow to orange in color, with limited solubility in water but better solubility in organic solvents.
Part 3: Synthesis Strategies and Methodologies
The synthesis of substituted nitroanilines typically involves a multi-step process that begins with a more readily available aniline or toluidine derivative. The key steps are the protection of the highly reactive amino group, followed by nitration of the aromatic ring, and finally deprotection.
General Synthesis Workflow
A plausible synthetic route for 2-Methoxy-4-methyl-6-nitroaniline would start from 2-methoxy-4-methylaniline (2-methoxy-p-toluidine). The amino group is first protected, commonly through acetylation, to prevent its oxidation during nitration and to direct the incoming nitro group. The protected intermediate is then nitrated, followed by hydrolysis to remove the protecting group and yield the final product.
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Navigating the Physicochemical Landscape of Substituted Nitroanilines: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Data on 2-Methoxy-4-methyl-6-nitroaniline
In the realm of chemical research and development, the precise characterization of a compound's physical properties is a cornerstone of its scientific journey. This guide was initially conceived to provide an in-depth technical overview of the melting and boiling points of 2-Methoxy-4-methyl-6-nitroaniline (CAS No. 1807057-07-3). However, a comprehensive search of the available scientific literature and chemical databases reveals a significant scarcity of empirically determined data for this specific molecule. While its chemical structure and CAS number are cataloged, its fundamental physicochemical properties, such as melting and boiling points, remain largely unreported in publicly accessible resources.[1]
This data gap presents both a challenge and an opportunity. For researchers, it underscores the novel nature of this compound and the potential for foundational research to characterize it. For the purposes of this guide, it necessitates a strategic pivot. We will provide a robust framework for the experimental determination of melting and boiling points, methodologies that can be applied to 2-Methoxy-4-methyl-6-nitroaniline when a sample is procured.
To provide valuable context and comparative data, this guide will also delve into the well-documented properties of a closely related and structurally similar compound, 2-Methoxy-4-nitroaniline (CAS No. 97-52-9). By understanding the characteristics of this analog, researchers can form reasonable estimations and develop a more informed approach to handling and studying 2-Methoxy-4-methyl-6-nitroaniline.
I. The Significance of Melting and Boiling Points in Drug Development
The melting and boiling points of an active pharmaceutical ingredient (API) are not mere physical constants; they are critical parameters that influence:
-
Purity Assessment: A sharp and defined melting point range is a primary indicator of a substance's purity. Impurities typically depress and broaden the melting point range.
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can exhibit distinct melting points. The identification and control of polymorphs are crucial for ensuring consistent bioavailability and stability.
-
Formulation Development: The thermal properties of a drug substance dictate the choice of manufacturing processes, such as granulation, drying, and milling.
-
Stability and Storage: The boiling point, in particular, provides an indication of a compound's volatility and the potential for degradation at elevated temperatures.
II. Physicochemical Properties of 2-Methoxy-4-nitroaniline: A Point of Reference
As a surrogate for the data-scarce 2-Methoxy-4-methyl-6-nitroaniline, we present the known physical properties of 2-Methoxy-4-nitroaniline. This yellow solid is a key intermediate in the synthesis of pigments and dyes, notably Pigment Yellow 74.[2][3]
| Property | Value | Source |
| CAS Number | 97-52-9 | [3][4] |
| Molecular Formula | C₇H₈N₂O₃ | [3][5] |
| Molecular Weight | 168.15 g/mol | [3][5] |
| Melting Point | 139-143 °C | [6] |
| 141 °C | [2] | |
| 140-142 °C | [3] | |
| Boiling Point | ~333-336 °C (estimated) | [7] |
| Appearance | Yellow to brown powder/crystals | [2] |
III. Experimental Determination of Melting and Boiling Points: A Methodological Framework
The following protocols provide a standardized approach to determining the melting and boiling points of a novel compound like 2-Methoxy-4-methyl-6-nitroaniline.
A. Melting Point Determination: The Capillary Method
The capillary melting point technique is a widely accepted and accurate method for determining the melting point of a solid crystalline substance.
Rationale: This method relies on the precise observation of the temperature at which the solid phase transitions to the liquid phase within a controlled heating environment. The sharpness of the melting range provides an indication of purity.
Experimental Workflow:
Caption: Workflow for Melting Point Determination by the Capillary Method.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of 2-Methoxy-4-methyl-6-nitroaniline is completely dry to avoid solvent effects on the melting point.
-
Finely powder the crystalline sample to ensure uniform packing and heat transfer.
-
Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
-
Measurement:
-
Place the packed capillary tube into a calibrated melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.
-
For an accurate measurement, heat the sample at a slow, controlled rate (1-2 °C per minute) as you approach the melting point.
-
Record the temperature at which the first drop of liquid is observed (the lower end of the melting range).
-
Continue heating at the same rate and record the temperature at which the entire sample has melted (the upper end of the melting range).
-
-
Data Analysis:
-
The melting point is reported as a range. A pure compound will typically have a sharp melting range of 1-2 °C.
-
Multiple determinations (at least three) should be performed to ensure reproducibility.
-
B. Boiling Point Determination: The Micro-Boiling Point Method
For small quantities of a substance, the micro-boiling point method is a convenient and accurate technique.
Rationale: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The evolution of a rapid stream of bubbles from a sealed capillary indicates that the boiling point has been reached.
Experimental Workflow:
Caption: Workflow for Micro-Boiling Point Determination.
Step-by-Step Protocol:
-
Apparatus Setup:
-
Place a small amount (a few drops) of liquid 2-Methoxy-4-methyl-6-nitroaniline into a small test tube.
-
Take a capillary tube, seal one end, and place it, open end down, into the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
-
Heating and Observation:
-
Heat the bath gently. As the temperature rises, air trapped in the capillary will expand, and a slow stream of bubbles will emerge.
-
Continue to heat slowly until a rapid and continuous stream of bubbles is observed from the capillary tip. This indicates that the liquid has reached its boiling point.
-
Record the temperature at which this rapid stream of bubbles is observed.
-
-
Verification:
-
Remove the heat source and allow the apparatus to cool.
-
The stream of bubbles will slow and eventually stop. As the vapor inside the capillary cools and contracts, the liquid will be drawn back into the capillary tube.
-
The temperature at which the liquid re-enters the capillary should be very close to the boiling point recorded during heating.
-
IV. Synthesis and Safety Considerations
A. Synthesis of Related Nitroanilines
The synthesis of 2-Methoxy-4-nitroaniline typically involves a multi-step process starting from o-methoxyaniline. This process includes acetylation to protect the amine group, followed by nitration, and finally hydrolysis to yield the desired product.[8][9][10] It is plausible that a similar synthetic strategy could be adapted for the synthesis of 2-Methoxy-4-methyl-6-nitroaniline, likely starting from a correspondingly substituted aniline precursor.
B. Safety and Handling
Nitroanilines, as a class of compounds, should be handled with care. While specific toxicity data for 2-Methoxy-4-methyl-6-nitroaniline is unavailable, the properties of related compounds suggest that appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
V. Conclusion and Future Directions
The physicochemical properties of 2-Methoxy-4-methyl-6-nitroaniline remain an open area for investigation. The experimental protocols detailed in this guide provide a clear pathway for researchers to determine its melting and boiling points once a sample is synthesized and purified. The data for the closely related 2-Methoxy-4-nitroaniline serves as a valuable, albeit indirect, reference point. The full characterization of 2-Methoxy-4-methyl-6-nitroaniline will undoubtedly contribute to a deeper understanding of the structure-property relationships within this class of substituted nitroanilines and may pave the way for its application in various fields of chemical and pharmaceutical science.
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Synthesis of 2-Methoxy-6-nitroaniline - PrepChem.com. [Link]
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Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1) - Cheméo. [Link]
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Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline - ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Preparation of Diazonium Salts from 2-Methoxy-4-methyl-6-nitroaniline
Introduction: The Strategic Importance of Diazonium Salts in Synthesis
Diazonium salts are a cornerstone of synthetic organic chemistry, serving as highly versatile intermediates for the introduction of a wide array of functional groups onto an aromatic ring.[1][2][3] The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, unlocks a rich spectrum of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][5][6] This document provides a detailed protocol for the preparation of the diazonium salt of 2-Methoxy-4-methyl-6-nitroaniline, a compound of interest in drug discovery and materials science due to its unique substitution pattern which influences its chemical reactivity and potential applications.
The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups on the aniline ring presents a nuanced case for diazotization.[4] The electron-withdrawing nitro group decreases the nucleophilicity of the amino group, potentially making the reaction more challenging compared to unsubstituted aniline.[4] Conversely, the electron-donating groups can influence the stability and reactivity of the resulting diazonium salt. This protocol is designed to address these subtleties, providing a robust method for the successful in situ preparation of the target diazonium salt.
Reaction Principles: The Mechanism of Diazotization
The diazotization reaction, first discovered by Peter Griess in 1858, involves the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[7][8][9] Due to its instability, nitrous acid is almost always generated in situ by the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][10][11]
The reaction proceeds through the following key steps:
-
Formation of the Nitrosonium Ion: The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosamine.
-
Tautomerization and Dehydration: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide, which is then protonated by the acid. The subsequent loss of a water molecule generates the diazonium ion (Ar-N₂⁺).[4]
The overall reaction is highly exothermic and must be conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the thermally unstable diazonium salt.[2][6][12]
Mandatory Safety Precautions
WARNING: Diazonium salts, particularly those with nitro substituents, are potentially explosive in the solid, dry state and are sensitive to shock, friction, and heat.[4][5][12] Therefore, they are almost exclusively prepared and used in solution (in situ) without isolation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Temperature Control: Strict adherence to low-temperature conditions (0-5 °C) is critical. Use an ice-salt bath to maintain the temperature throughout the reaction. A sudden rise in temperature can lead to vigorous decomposition and release of nitrogen gas.
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood. The reaction can release toxic nitrogen oxides (NOx).
-
Quenching Excess Nitrous Acid: Any excess nitrous acid at the end of the reaction must be destroyed. This is typically achieved by adding urea or sulfamic acid, which react with nitrous acid to produce nitrogen gas, carbon dioxide, and water.[8]
-
Handling of Reagents:
-
Sodium Nitrite: Toxic if ingested and a strong oxidizing agent. Avoid contact with skin and eyes.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, always adding acid to water, never the other way around.
-
Detailed Protocol for the Preparation of 2-Methoxy-4-methyl-6-nitroaniline Diazonium Salt
This protocol is designed for the in situ generation of the diazonium salt solution, which should be used immediately in the subsequent synthetic step.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 2-Methoxy-4-methyl-6-nitroaniline | 96-92-4 | C₈H₁₀N₂O₃ | 182.18 | Starting material. |
| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | HCl | 36.46 | Corrosive. |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Toxic, Oxidizer. |
| Urea | 57-13-6 | CH₄N₂O | 60.06 | For quenching excess nitrous acid. Sulfamic acid can also be used.[8] |
| Distilled/Deionized Water | 7732-18-5 | H₂O | 18.02 | |
| Ice | N/A | H₂O | 18.02 | For maintaining low temperature. |
| Starch-Iodide Paper | N/A | N/A | N/A | For testing the presence of excess nitrous acid. A positive test gives a blue-black color. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Magnetic stir plate and stir bar (optional, mechanical stirring is preferred for better mixing of slurries)
Experimental Workflow Diagram
Caption: Experimental workflow for the diazotization of 2-Methoxy-4-methyl-6-nitroaniline.
Step-by-Step Procedure
-
Preparation of the Aniline Salt Suspension: a. In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-Methoxy-4-methyl-6-nitroaniline (e.g., 9.11 g, 0.05 mol). b. To the flask, add 25 mL of distilled water, followed by the slow addition of concentrated hydrochloric acid (e.g., 12.5 mL, ~0.15 mol). Stir the mixture to form a slurry of the amine hydrochloride salt. c. Place the flask in an ice-salt bath and cool the suspension to between 0 °C and 5 °C with efficient stirring. It is crucial to maintain this temperature range throughout the subsequent steps.
-
Diazotization: a. In a separate beaker, dissolve sodium nitrite (e.g., 3.62 g, 0.0525 mol, 1.05 equivalents) in 15 mL of cold distilled water. b. Transfer the cold sodium nitrite solution to a dropping funnel and add it dropwise to the vigorously stirred aniline salt suspension over a period of 30-45 minutes. c. Crucially, monitor the internal reaction temperature and ensure it does not rise above 5 °C. Adjust the rate of addition as necessary to control the exotherm. d. After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The solid amine hydrochloride should dissolve, resulting in a clear or slightly yellow solution of the diazonium salt.
-
Checking for Completion and Quenching: a. To check for the presence of excess nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate formation of a blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete. b. If the test is positive, add a small amount of urea (or sulfamic acid) portion-wise to the reaction mixture with stirring until the starch-iodide test is negative (i.e., no color change). This step is essential to remove excess nitrous acid, which can interfere with subsequent coupling reactions and also poses a stability risk.[12]
-
Use of the Diazonium Salt Solution: a. The resulting solution of 2-methoxy-4-methyl-6-nitrobenzenediazonium chloride is now ready for immediate use in the next synthetic step (e.g., Sandmeyer reaction, azo coupling). b. DO NOT attempt to isolate the solid diazonium salt.
Reaction Mechanism Visualization
Caption: Mechanism of the diazotization of an aromatic amine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns brown/black | 1. Temperature exceeded 5 °C, leading to decomposition of the diazonium salt. 2. Localized overheating during NaNO₂ addition. | 1. Ensure the ice-salt bath is effective and the thermometer is correctly placed. 2. Add the NaNO₂ solution more slowly and ensure vigorous stirring. |
| Starch-iodide test remains negative | 1. Insufficient sodium nitrite added. 2. The amine has not fully dissolved as the hydrochloride salt. | 1. Add a small additional amount of the NaNO₂ solution and re-test. 2. Ensure sufficient acid was used and the initial suspension was well-stirred. |
| Low yield in subsequent reaction | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt before use. | 1. Ensure the reaction is stirred for the recommended time after NaNO₂ addition. 2. Use the diazonium salt solution as quickly as possible after preparation. Do not let it warm up. |
Conclusion
The protocol outlined in this document provides a comprehensive and safety-conscious approach to the preparation of diazonium salts from 2-Methoxy-4-methyl-6-nitroaniline. By understanding the underlying principles of the diazotization reaction and adhering strictly to the safety and procedural guidelines, researchers can reliably generate this valuable synthetic intermediate for a wide range of applications in drug development and chemical synthesis. The inherent instability of diazonium salts necessitates careful handling and immediate use, a principle that is central to the successful application of this powerful chemical transformation.
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- The reaction scheme of the Griess diazotization reaction. - ResearchGate. (n.d.).
- Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2013, April 9).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (2018, December 3).
- An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. (n.d.).
- experimental procedure for the diazotization of 2-Methyl-4-(methylsulfanyl)aniline - Benchchem. (n.d.).
- Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol - International Journal of Pharmaceutical Sciences Review and Research. (2017, June 17).
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents. (n.d.).
- Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC. (n.d.).
- Lecture 16 Aromatic Diazonium Salts - Nptel. (n.d.).
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Topic: Strategic Development of a Recrystallization Solvent System for the Purification of 2-Methoxy-4-methyl-6-nitroaniline
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and efficient recrystallization protocol for the purification of 2-Methoxy-4-methyl-6-nitroaniline. Recognizing that direct, validated protocols for this specific molecule are not widely published, this guide emphasizes a first-principles approach to solvent system selection and optimization. We will detail the underlying scientific principles, provide a systematic workflow for solvent screening, and present a detailed, step-by-step protocol for both small-scale solvent testing and scaled-up bulk purification. The methodologies herein are designed to be self-validating, empowering the researcher to identify the optimal conditions for achieving high purity and yield.
Introduction and Scientific Rationale
2-Methoxy-4-methyl-6-nitroaniline is a substituted nitroaniline derivative. Compounds of this class are pivotal intermediates in the synthesis of dyes, pigments, and specialized pharmaceuticals.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised activity in the final product.
Recrystallization is the most powerful and widely used technique for the purification of solid organic compounds.[3] The principle is based on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[4] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[4][5] Upon slow cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, being present in a much lower concentration, remain dissolved in the mother liquor.[3]
The primary challenge lies in selecting the appropriate solvent. This choice is dictated by the physicochemical properties of the solute, particularly its polarity. This guide provides the logical framework and experimental protocols to make an informed and effective solvent selection.
Physicochemical Profile and Solvent Selection Strategy
While extensive experimental data for 2-Methoxy-4-methyl-6-nitroaniline is limited, we can infer its properties from its structure and from data on closely related analogs, such as 2-Methoxy-4-nitroaniline.
Structural Analysis:
-
Aromatic Ring: Largely non-polar.
-
Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar.
-
Amine Group (-NH₂): Polar; capable of hydrogen bonding.
-
Methoxy Group (-OCH₃): Moderately polar.
-
Methyl Group (-CH₃): Non-polar and electron-donating.
The presence of both polar (amine, nitro, methoxy) and non-polar (aromatic ring, methyl) functionalities suggests that the molecule has an intermediate polarity. This is a key insight, indicating that solvents of intermediate polarity, such as lower-chain alcohols or esters, are excellent starting points for screening.
Analog Data: For the closely related 2-Methoxy-4-nitroaniline (CAS 97-52-9), experimental data shows high solubility in polar aprotic solvents like N-methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO), and good solubility in solvents like ethyl acetate, ethanol, and methanol.[6] It is sparingly soluble in water.[6][7] The addition of a methyl group in the 4-position on our target molecule will slightly increase its lipophilicity (non-polar character), likely decreasing its solubility in highly polar solvents like water and potentially increasing its solubility in less polar solvents like toluene or hexanes, relative to its non-methylated counterpart.
Table 1: Predicted Physicochemical Properties of 2-Methoxy-4-methyl-6-nitroaniline
| Property | Estimated Value/Characteristic | Rationale for Solvent Selection |
| Polarity | Intermediate | Solvents of intermediate polarity (e.g., ethanol, isopropanol, ethyl acetate) are prime candidates. Highly polar (water) and non-polar (hexane) solvents are likely to be useful as anti-solvents in a two-solvent system. |
| Melting Point | Expected to be a solid with a defined melting point (analog melts at 140-142 °C[2][8]). | The solvent's boiling point should be lower than the compound's melting point to prevent "oiling out." |
| Hydrogen Bonding | Capable of both donating (from -NH₂) and accepting (from -NO₂, -OCH₃) | Protic solvents like alcohols can interact strongly with the solute, affecting solubility. |
Experimental Workflow for Solvent System Development
The process of identifying the ideal recrystallization solvent is systematic. It begins with small-scale screening of single solvents and can progress to binary (two-solvent) systems if a suitable single solvent is not found.
Diagram 1: Solvent Selection and Recrystallization Workflow
Caption: A logical flowchart guiding the researcher from small-scale screening to bulk purification.
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently test a range of solvents to identify a suitable candidate for single-solvent or two-solvent recrystallization.
Materials:
-
Crude 2-Methoxy-4-methyl-6-nitroaniline
-
Small test tubes (e.g., 13x100 mm)
-
Hot plate or water bath
-
Pasteur pipettes
-
Glass stirring rod
-
Ice bath
-
A selection of candidate solvents (see Table 2)
Procedure:
-
Preparation: Arrange a series of test tubes in a rack. Into each test tube, place approximately 10-20 mg of the crude compound. Label each tube with the solvent to be tested.
-
Room Temperature Solubility: To each tube, add the corresponding solvent dropwise (approx. 0.5 mL to start). Agitate the mixture at room temperature. Record your observations in a table similar to Table 2. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single solvent but may be useful in a two-solvent system.[3]
-
Hot Solubility: For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue to add the solvent dropwise while heating until the solid just dissolves. Do not add a large excess of solvent.[9] Record if the compound dissolves.
-
Crystallization on Cooling: Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystal formation occurs.
-
Inducing Crystallization: If no crystals form after cooling to room temperature, try to induce crystallization by scratching the inside of the test tube with a glass rod at the air-liquid interface.[9]
-
Cold Solubility: After cooling to room temperature, place the test tube in an ice bath for 15-20 minutes. Observe the quantity of crystals formed. An ideal solvent will yield a large crop of crystals.[10]
-
Record Observations: Diligently record all observations.
Table 2: Solvent Screening Observation Log
| Solvent | Polarity | Boiling Point (°C) | Solubility at RT? (Insoluble/Sparingly/Soluble) | Soluble When Hot? (Yes/No) | Crystal Formation on Cooling? (None/Poor/Good/Excellent) | Notes (e.g., Color, Oiled Out) |
| Water | High | 100 | ||||
| Ethanol | Intermediate | 78 | Potential good candidate. | |||
| Isopropanol | Intermediate | 82 | Potential good candidate. | |||
| Ethyl Acetate | Intermediate | 77 | Potential good candidate. | |||
| Acetone | Intermediate | 56 | Boiling point may be too low for good crystal growth. | |||
| Toluene | Low | 111 | May be too non-polar, or useful as an anti-solvent. | |||
| Hexane | Low | 69 | Likely an anti-solvent. |
Protocol 2: Bulk Recrystallization Procedure
Objective: To purify a larger quantity of the crude compound using the optimal solvent system identified in Protocol 1. The following describes a single-solvent recrystallization. For a two-solvent system, dissolve the compound in a minimum amount of the "good" hot solvent, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy, then re-heat to clarify before cooling.
Materials:
-
Crude 2-Methoxy-4-methyl-6-nitroaniline
-
Optimal solvent (determined from Protocol 1)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with stirring capability
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
-
Watch glass
-
Drying oven
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent in small increments until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing yield upon cooling.[3][5]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted piece of filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[9]
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent will wash away any residual mother liquor containing dissolved impurities without re-dissolving a significant amount of the product.[9]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point of the recrystallized product. A pure compound should exhibit a sharp melting range that is consistent with literature values (if available). Compare the purity with the crude starting material using techniques like TLC or HPLC.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the mixture and add more solvent. Consider switching to a lower-boiling point solvent. |
| No Crystals Form | Solution is not sufficiently saturated (too much solvent was added); cooling was too rapid. | Try scratching the inside of the flask. Add a seed crystal of the pure compound. If necessary, gently boil off some of the solvent to increase the concentration and re-cool.[9] |
| Poor Recovery | Too much solvent was used; crystals were washed with solvent that was not cold; compound is significantly soluble in the solvent even when cold. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Re-evaluate the solvent choice for one where the compound is less soluble at low temperatures. |
| Colored Product | Colored impurities are present. | If the impurities are soluble, they should remain in the mother liquor. If they co-crystallize, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. |
References
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
University of California, Davis. (n.d.). Recrystallization I. Chem 10. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Methoxy-4-nitroaniline Properties. CompTox Chemicals Dashboard. [Link]
-
California State University, Bakersfield. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. [Link]
-
Scribd. (n.d.). Preparation of P-Nitroaniline. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitroaniline. PubChem Compound Database. [Link]
-
Bao, Y., Wu, J., Zhao, X., & Zhao, H. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 65(2), 653–663. [Link]
- Google Patents. (1995).
-
Bao, Y., Wu, J., Zhao, X., & Zhao, H. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data, 65(5), 2731–2742. [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. [Link]
-
ResearchGate. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF. [Link]
Sources
- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 2. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-甲氧基-4-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Home Page [chem.ualberta.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-4-methyl-6-nitroaniline by Column Chromatography
Welcome to the technical support guide for the purification of 2-Methoxy-4-methyl-6-nitroaniline. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar nitroaromatic compounds. We will delve into the causality behind experimental choices, provide a detailed protocol, and offer robust troubleshooting solutions to ensure you achieve the highest possible purity for your compound.
Section 1: Compound Overview & Safety
2-Methoxy-4-methyl-6-nitroaniline is a substituted nitroaromatic compound. Its structure, featuring electron-donating (amino, methoxy, methyl) and strongly electron-withdrawing (nitro) groups, results in a moderate to high polarity. This polarity is the primary determinant of its chromatographic behavior.
1.1 Physicochemical Properties
Precise experimental data for 2-Methoxy-4-methyl-6-nitroaniline is not broadly published. However, we can infer its properties from the closely related structure, 2-Methoxy-4-nitroaniline. These properties are crucial for selecting appropriate solvents and understanding potential interactions.
| Property | Value (for 2-Methoxy-4-nitroaniline) | Significance for Chromatography |
| Molecular Formula | C₇H₈N₂O₃ | - |
| Molar Mass | 168.15 g/mol [1] | Important for characterization and yield calculations. |
| Appearance | Yellow solid/powder[2][3] | The color can be used to visually track the compound on the column. |
| Melting Point | 140–142 °C[4] | A sharp melting point is an indicator of purity post-purification. |
| Solubility | Slightly soluble in water; soluble in alcohol, acetone, DMSO.[2] | Guides the choice of solvent for sample loading and the mobile phase. |
| Polarity | Moderately Polar | Dictates the choice of stationary and mobile phases for effective separation. |
1.2 Critical Safety Precautions
Substituted nitroanilines require careful handling. Always consult the specific Safety Data Sheet (SDS) for the compound you are working with.
-
Toxicity: Nitroanilines can be harmful if swallowed, inhaled, or absorbed through the skin.[3][5] They may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[3][5]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[6]
-
Disposal: Dispose of chemical waste according to your institution's hazardous waste guidelines.[3]
Section 2: Experimental Protocol for Purification
This protocol provides a self-validating workflow, where thin-layer chromatography (TLC) is used to predict and confirm the success of the column chromatography separation.
Workflow Overview
Caption: Purification workflow from method development to product isolation.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Rationale: TLC is a rapid and inexpensive method to determine the optimal mobile phase for separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves off the baseline but is well-separated from impurities.[7]
-
Preparation: Prepare several eluent systems of varying polarities. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent (e.g., 7:3, 1:1).
-
Spotting: Dissolve a small amount of your crude 2-Methoxy-4-methyl-6-nitroaniline in a volatile solvent like dichloromethane. Spot this solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the spot line.
-
Visualization: After the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp.
-
Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection: Choose the solvent system that gives your target compound an Rf of ~0.3 and provides the best separation from other visible spots.
Step 2: Column Preparation (Slurry Packing)
Rationale: The slurry packing method minimizes the chances of air bubbles and cracks forming in the stationary phase, which can lead to poor separation.[8]
-
Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material you need to purify. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Prepare Slurry: In a beaker, mix silica gel (230-400 mesh) with your chosen non-polar solvent (e.g., hexane) to form a consistent, pourable slurry.
-
Pack Column: Secure the column vertically. Add a small layer of sand and then pour the silica slurry into the column. Continuously tap the column gently to ensure even packing.
-
Equilibrate: Once packed, run 2-3 column volumes of your starting eluent (the optimized solvent system from TLC) through the silica bed to equilibrate it. Never let the top of the silica bed run dry.
Step 3: Sample Loading
Rationale: The sample must be loaded in a highly concentrated, narrow band. A wide band will lead to broad, overlapping fractions and poor separation.
-
Dissolve Sample: Dissolve the crude product in the minimum amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Load Sample: Carefully pipette the concentrated sample solution onto the top of the silica bed.
-
Adsorb Sample: Open the stopcock and allow the sample to absorb into the silica gel until the liquid level just reaches the top of the bed. Add a small layer of your eluent and repeat to ensure the entire sample is in a narrow band at the top of the column.
-
Protect Bed: Gently add a protective layer of sand on top of the silica bed.
Step 4: Elution and Fraction Collection
-
Fill Column: Carefully fill the rest of the column with your mobile phase.
-
Begin Elution: Open the stopcock to begin the flow. Maintain a constant flow rate. You can use gentle air pressure if needed.
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The colored nature of the compound will help you visually track its progress down the column. Start collecting fractions as the colored band approaches the bottom of the column.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of polar aromatic compounds.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common chromatography issues.
Question: My compound fractions are all mixed, even though the separation looked good on TLC. What went wrong?
-
Probable Cause: This often happens if the initial sample band loaded onto the column was too wide or if the column was overloaded. A wide band means the separation zones for different compounds will overlap as they travel down the column. Overloading the column saturates the stationary phase, preventing proper interaction and separation.[9]
-
Solution:
-
Reduce Sample Volume: Ensure your crude product is dissolved in the absolute minimum amount of solvent before loading.
-
Check Sample-to-Silica Ratio: Use a higher ratio of silica gel to your crude compound (e.g., move from 30:1 to 50:1 by weight).
-
Solvent Choice for Loading: If your compound is poorly soluble in the eluent, dissolve it in a stronger, more volatile solvent (like dichloromethane), load it, and then carefully evaporate the loading solvent with a gentle stream of air before adding the eluent.
-
Question: My yellow compound band is stuck at the top of the column and is not moving. Why?
-
Probable Cause: The mobile phase (eluent) is not polar enough to displace your polar compound from the highly polar silica gel stationary phase. The compound has a much stronger affinity for the silica than for the solvent.[9]
-
Solution:
-
Increase Eluent Polarity: Prepare a new mobile phase with a higher percentage of the polar component (e.g., if you were using 8:2 Hexane:EtOAc, switch to 6:4 or 1:1).
-
Use a Stronger Polar Solvent: If increasing the ratio is insufficient, you may need to add a small amount (0.5-2%) of an even more polar solvent like methanol to your eluent system. Be cautious, as this can dramatically increase elution power.
-
Confirm with TLC: Before changing the solvent on the column, run a new TLC plate with the proposed, more polar eluent to confirm it will move the compound off the baseline.
-
Question: My compound came off the column in the very first fractions, with no separation from impurities. What should I do?
-
Probable Cause: The eluent is too polar. It is competing too effectively with your compound for the binding sites on the silica gel, causing everything to be washed through quickly without sufficient interaction for separation.
-
Solution:
-
Decrease Eluent Polarity: Go back to your TLC data and choose a solvent system with a higher proportion of the non-polar solvent (e.g., switch from 1:1 Hexane:EtOAc to 9:1).
-
Repack and Rerun: Unfortunately, if the compound has already eluted, you will need to evaporate the solvent from your mixed fractions and rerun the column with the less polar solvent system.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is silica gel the standard stationary phase for a compound like this? Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. For moderately polar molecules like 2-Methoxy-4-methyl-6-nitroaniline, these silanol groups provide strong interaction sites (primarily through hydrogen bonding and dipole-dipole interactions), allowing for effective separation from less polar or more polar impurities when using a mobile phase of intermediate polarity.[7]
Q2: Can my compound decompose on the silica gel column? Yes, it's possible. Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[9] While nitroanilines are generally stable, if you observe excessive streaking, color changes on the column, or low recovery, you should test for stability. You can do this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) have appeared. If degradation is an issue, you can use deactivated (neutral) silica or switch to a different stationary phase like alumina.
Q3: What is "tailing" and how do I prevent it? Tailing is when a compound band or spot on a TLC plate appears elongated or streaked rather than circular. On a column, this leads to the compound eluting over a large number of fractions, resulting in poor separation and dilute solutions.[10] The primary causes are:
-
Sample Overload: Too much sample for the amount of silica.
-
Acidic/Basic Compounds: The acidic nature of silica can strongly interact with basic compounds (like anilines), causing tailing.
-
Solution: To prevent tailing with anilines, you can add a very small amount (e.g., 0.1-0.5%) of a base like triethylamine or ammonia to your mobile phase.[9] This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical peaks.
References
-
CompTox Chemicals Dashboard (2-Methoxy-4-nitroaniline) . U.S. Environmental Protection Agency. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography . De Los Santos Lagao, B. via Academia.edu. [Link]
-
PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline . National Center for Biotechnology Information. [Link]
-
TLC Separation of Nitroanilines . Scribd. [Link]
-
TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase . Armstrong, D. W., et al., Journal of Chromatography A. [Link]
-
Separation of 4-Nitroaniline on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Material Safety Data Sheet (2-Nitroaniline) . Acros Organics via Fisher Scientific. [Link]
-
2-Methoxy-4-nitroaniline . Wikipedia. [Link]
-
GC Column Troubleshooting Guide . Phenomenex. [Link]
Sources
- 1. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Validation & Comparative
Pillar 1: The Foundational Vibrations of Nitro and Methoxy Groups
An Expert's Comparative Guide to FTIR Spectral Peaks for Nitro and Methoxy Groups in Anilines
A Senior Application Scientist's Field Guide to Spectroscopic Differentiation
For researchers and professionals in drug development, the precise identification of functional groups is a foundational step in molecular characterization. The substitution pattern on an aniline ring, a common scaffold in pharmaceuticals, dramatically alters its chemical properties. Among the most influential substituents are the electron-withdrawing nitro (NO₂) group and the electron-donating methoxy (OCH₃) group. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, reliable, and non-destructive method to distinguish these functional groups by probing their unique vibrational signatures.
This guide offers an in-depth comparison of the FTIR spectral features of nitro- and methoxy-substituted anilines, grounded in the principles of molecular vibrations and supported by experimental data. We will explore the causality behind spectral shifts and provide a validated protocol for acquiring high-quality data.
The diagnostic power of FTIR lies in its ability to detect the specific vibrational frequencies of chemical bonds. For substituted anilines, the spectrum is a composite of absorptions from the aniline backbone and the substituent itself.
The Nitro (NO₂) Group: A Tale of Two Stretches
The nitro group is one of the most readily identifiable functional groups in FTIR spectroscopy. Its signature is dominated by two intense and characteristic absorption bands arising from the stretching vibrations of the two N-O bonds.[1][2] The large change in dipole moment during these vibrations results in very strong peaks, making them difficult to miss.[1]
-
Asymmetric NO₂ Stretch (ν_as): This is a strong absorption typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[3] This band corresponds to the out-of-phase stretching of the two N-O bonds.
-
Symmetric NO₂ Stretch (ν_s): This is another strong band, appearing at a lower wavenumber, typically in the 1360-1290 cm⁻¹ range.[3] It results from the in-phase stretching of the N-O bonds.
-
Other Vibrations: A C-N stretching vibration can be observed in the 890-835 cm⁻¹ range, and a scissoring (bending) vibration often appears around 850 cm⁻¹.[1][2]
The Methoxy (OCH₃) Group: The Ether Linkage
The methoxy group, an aryl alkyl ether, also presents distinct and reliable peaks. Its signature is primarily defined by the C-O ether linkage and the vibrations of the associated methyl (CH₃) group.
-
Asymmetric C-O-C Stretch: Aryl alkyl ethers display a strong, characteristic band for the asymmetric C-O-C stretch in the 1275-1200 cm⁻¹ region.[4] This is often the most prominent peak for the methoxy group.
-
Symmetric C-O-C Stretch: A second, typically less intense, band corresponding to the symmetric stretch appears in the 1075-1020 cm⁻¹ range.[4]
-
Aliphatic C-H Vibrations: The methyl group provides additional confirmation with C-H stretching bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and C-H bending vibrations around 1450 cm⁻¹.
Pillar 2: Comparative Spectral Analysis and the Influence of Position
The electronic interplay between the substituent and the aniline ring—comprising the electron-donating amino group (NH₂) and the aromatic system—causes noticeable shifts in peak positions. This effect is modulated by whether the substituent is in the ortho, meta, or para position.[5][6][7]
FTIR Spectra of Nitroanilines
The powerful electron-withdrawing nature of the nitro group significantly influences the aniline backbone. In p-nitroaniline, for example, the asymmetric and symmetric NO₂ vibrations are clearly observed around 1506 cm⁻¹ and 1344 cm⁻¹, respectively.[8] The N-H stretching vibrations of the amino group (typically 3300-3500 cm⁻¹) are also affected by these electronic interactions.[8] In 2-nitroaniline, intramolecular hydrogen bonding between the ortho-amino and nitro groups can cause further shifts and broadening of the N-H and NO₂ peaks.[9][10]
FTIR Spectra of Methoxyanilines (Anisidines)
In contrast, the electron-donating methoxy group influences the spectrum differently. The characteristic C-O stretching bands are the primary identifiers. For instance, in 3-methoxyaniline (m-anisidine), these ether bands are prominent.[11] The presence of the methoxy group tends to shift the N-H stretching frequencies of the amino group slightly compared to unsubstituted aniline due to its electron-donating effect.[12]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key diagnostic FTIR absorption ranges for differentiating nitro and methoxy groups on an aniline ring.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Nitro (NO₂) Group | Asymmetric Stretch (ν_as) | 1550 - 1475 | Strong | One of the most characteristic peaks in the spectrum.[1][3] |
| Symmetric Stretch (ν_s) | 1360 - 1290 | Strong | Appears at a lower frequency than the asymmetric stretch.[1][3] | |
| C-N Stretch | 890 - 835 | Medium | Connects the nitro group to the aromatic ring.[1] | |
| Methoxy (OCH₃) Group | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Key indicator for an aryl alkyl ether.[4] |
| Symmetric C-O-C Stretch | 1075 - 1020 | Medium | Complements the asymmetric stretch for positive identification.[4] | |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium | Confirms the presence of the methyl component. | |
| Aniline Backbone | N-H Stretch | 3500 - 3300 | Medium | Two bands for a primary amine. Position is sensitive to electronic effects.[8] |
| N-H Bend (Scissoring) | 1640 - 1560 | Medium | Can sometimes overlap with aromatic C=C peaks.[8] | |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | A series of peaks characteristic of the benzene ring.[13] |
Pillar 3: A Self-Validating Experimental Protocol
Acquiring a clean, interpretable spectrum is paramount. The following protocol for the Potassium Bromide (KBr) pellet technique is a self-validating system designed for high-quality data from solid samples. The Attenuated Total Reflectance (ATR) method is a modern, simpler alternative requiring less sample preparation.[14]
Workflow for FTIR Functional Group Identification
Caption: Workflow for FTIR analysis of an aniline derivative.
Step-by-Step Methodology: The KBr Pellet Technique
-
Materials and Equipment:
-
Sample: Nitro- or methoxyaniline derivative (solid).
-
FTIR-grade Potassium Bromide (KBr), oven-dried to remove moisture.
-
Agate mortar and pestle.
-
Pellet press with die.
-
FTIR Spectrometer.
-
-
Instrument Setup and Background Collection:
-
Rationale: A background scan is crucial to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, ensuring the final spectrum is solely that of the sample.
-
Protocol: a. Ensure the sample compartment is empty and clean. b. Run a background scan according to the instrument's software prompts. Typical settings are 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Sample Preparation:
-
Rationale: The sample must be ground to a particle size smaller than the wavelength of the IR radiation to prevent light scattering (the Christiansen effect), which can distort spectral peaks.[15] KBr is used as a matrix because it is transparent in the mid-IR region.[16]
-
Protocol: a. Place ~1-2 mg of the solid sample and ~100-200 mg of dry KBr into an agate mortar.[16] The 1:100 ratio is critical for achieving a transparent pellet.[17] b. Gently grind the mixture with the pestle for 3-5 minutes until it is a fine, homogeneous powder. c. Transfer the powder to the pellet die and press using a hydraulic press according to the manufacturer's instructions to form a thin, transparent, or translucent pellet. d. Self-Validation: Visually inspect the pellet. If it is opaque or cloudy, the sample concentration is too high or the particle size is too large; the pellet should be remade.
-
-
Sample Measurement and Analysis:
-
Protocol: a. Place the KBr pellet into the sample holder in the spectrometer's beam path. b. Acquire the sample spectrum. c. The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum. d. Identify the wavenumbers of the major absorption peaks and compare them to the reference values in the table above to identify the key functional groups.
-
Key Vibrational Modes Illustrated
Caption: Key stretching modes for NO₂ and OCH₃ groups.
Conclusion
The differentiation between nitro and methoxy groups on an aniline framework via FTIR spectroscopy is definitive and straightforward. The nitro group is unmistakably identified by its two very strong stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. Conversely, the methoxy group is confirmed by its strong asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and its symmetric counterpart near 1050 cm⁻¹. By understanding the foundational principles of these vibrations and adhering to a rigorous, self-validating experimental protocol, researchers can confidently elucidate molecular structures, a critical task in the landscape of chemical and pharmaceutical development.
References
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FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
IR: nitro groups. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved February 15, 2026, from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]
-
Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. (2020, September 1). Retrieved February 15, 2026, from [Link]
-
FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
The influence of substituent effects on spectroscopic properties examined on benzylidene aniline-type imines - PubMed. (2012, September). Retrieved February 15, 2026, from [Link]
-
Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vibrational behavior of the -NO2 group in energetic compounds - PubMed. (2005, October). Retrieved February 15, 2026, from [Link]
-
Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]
-
[Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents]. (2000, December). Retrieved February 15, 2026, from [Link]
-
Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. (n.d.). Retrieved February 15, 2026, from [Link]
-
Substituent effects on the physical properties and pKa of aniline - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Substituent effects on the physical properties and pKa of aniline - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). Retrieved February 15, 2026, from [Link]
-
15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 15, 2026, from [Link]
-
THE VIBRATIONAL MECHANISM OF THE FUNDAMENTAL NH2 STRETCHING VIBRATIONS IN ANILINES - Canadian Science Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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A Comparative Guide to Reference Standards for the Analysis of 2-Methoxy-4-nitroaniline
A Note on the Analyte: This guide was initially designed to address reference standards for 2-Methoxy-4-methyl-6-nitroaniline (CAS 1807057-07-3). However, a comprehensive literature and market survey revealed a significant scarcity of analytical data and a lack of commercially available Certified Reference Standards for this specific isomer. To provide a valuable and practical guide for researchers, we have focused this document on a closely related, isomeric, and commercially significant compound: 2-Methoxy-4-nitroaniline (CAS 97-52-9) . This compound, also known as 4-Nitro-o-anisidine, is a widely used intermediate in the synthesis of dyes and pigments, such as Pigment Yellow 74, and serves as an excellent model for discussing the critical role and comparison of reference standards in analytical chemistry.[1][2] The principles and methodologies discussed herein are broadly applicable to the analysis of other nitroaniline isomers.
The Critical Role of Reference Standards in Analytical Integrity
In analytical chemistry, particularly within the pharmaceutical and chemical industries, the accuracy and reliability of quantitative analysis are paramount. A reference standard is a highly purified and well-characterized substance used as a measurement base.[3][4] Its primary function is to ensure the identity, purity, quality, and strength of a substance through comparative analysis.
The hierarchy of reference standards is crucial for ensuring traceability and confidence in analytical results.
-
Primary Standards: These are of the highest purity and are typically provided by national or international metrological institutes (e.g., NIST) or pharmacopeias (e.g., USP, EP).[5] Their value is accepted without reference to other standards.
-
Secondary Standards (Working Standards): These are standards qualified against a primary standard. They are often used for routine laboratory quality control to minimize the use of the more expensive primary standards.[5]
-
Certified Reference Materials (CRMs): A CRM is a reference standard characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[6] CRMs manufactured under ISO 17034 and characterized in ISO/IEC 17025 accredited laboratories provide the highest level of quality assurance.[5][6]
Using a well-characterized reference standard is foundational for:
-
Method Validation: Establishing the performance characteristics of an analytical procedure, including accuracy, precision, linearity, and specificity.[3]
-
Instrument Calibration: Ensuring the response of an analytical instrument is accurate and reproducible.
-
Impurity Profiling: Identifying and quantifying process-related impurities or degradation products in a sample.[3][7]
Comparison of Available 2-Methoxy-4-nitroaniline Reference Materials
| Supplier | Product Name | Grade/Certification | Stated Purity | Key Features & Documentation |
| CPAchem | 2-Methoxy-4-nitroaniline | Certified Reference Material (CRM) | Not explicitly stated, but certified | ISO 17034, ISO/IEC 17025, ISO 9001 certified. Comes with a full Certificate of Analysis (CoA) providing certified value and uncertainty.[6] |
| LGC Standards | 2-Methoxy-4-nitroaniline | Reference Material | Not explicitly stated | Characterized in accordance with ISO/IEC 17025.[8] |
| Shanghai Ruifu Chemical | 2-Methoxy-4-Nitroaniline | High Purity | >99.5% (HPLC) | Manufacturer of high-purity grade material, suitable for use as a working standard. CoA likely available.[9] |
| TCI Chemicals | 2-Methoxy-4-nitroaniline | High Purity | >99.0% (GC) | Provides purity as determined by Gas Chromatography (GC). CoA and analytical charts are available. |
| PureSynth | 2-Methoxy-4-Nitroaniline | High Purity | 99.0% (GC) | Marketed for R&D use.[10] |
| Santa Cruz Biotechnology | 2-Methoxy-4-nitroaniline | High Purity | ≥98% | Suitable for research purposes; CoA available with lot-specific data.[11] |
Expert Insight: For applications requiring the highest level of accuracy and metrological traceability, such as the validation of a new analytical method for regulatory submission, the CPAchem CRM is the superior choice due to its ISO 17034 certification.[6] For routine quality control, where a well-characterized, high-purity material is sufficient, standards from suppliers like Shanghai Ruifu Chemical or TCI Chemicals offer a cost-effective and reliable alternative, provided they are properly qualified in-house against a primary or certified standard.
Analytical Methodologies: A Comparative Approach
The two primary chromatographic techniques for the analysis of 2-Methoxy-4-nitroaniline and its related impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the analyte's properties, the sample matrix, and the specific analytical goal.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is often the preferred method for nitroaniline compounds as they are typically polar and possess strong chromophores, making them ideal for UV detection.[12] Derivatization is generally not required, simplifying sample preparation.[12]
Caption: Workflow for HPLC-UV analysis of 2-Methoxy-4-nitroaniline.
Detailed Experimental Protocol (HPLC-UV):
This protocol is adapted from established methods for nitroaniline analysis.[13][14]
-
Materials and Reagents:
-
2-Methoxy-4-nitroaniline Reference Standard (select from Table 1)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
Methanol (HPLC grade, for standard/sample preparation)
-
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50 v/v) containing 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 350 nm[13] (A DAD can be used to scan for optimal wavelength and check for peak purity).
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 2-Methoxy-4-nitroaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a sample containing 2-Methoxy-4-nitroaniline and dissolve it in the mobile phase to a final concentration expected to fall within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Causality Behind Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining and separating moderately polar compounds like nitroanilines from more polar or non-polar impurities.
-
Acetonitrile/Water Mobile Phase: This is a common and effective solvent system for reverse-phase chromatography, offering good elution strength and low UV cutoff.
-
Acid Modifier (Phosphoric/Formic Acid): Adding a small amount of acid to the mobile phase protonates residual silanols on the silica-based column, which significantly improves peak shape by reducing tailing.
-
UV Detection at 350 nm: Nitroanilines have a strong UV absorbance due to their conjugated system. 350 nm is a common wavelength for detection, offering good sensitivity.[13]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, especially for identifying and quantifying volatile or semi-volatile impurities. While nitroanilines can be thermolabile, modern GC techniques with optimized conditions can successfully analyze them.[15][16] The mass spectrometer provides definitive identification based on the compound's mass spectrum.
Caption: Decision tree for selecting between HPLC-UV and GC-MS.
Detailed Experimental Protocol (GC-MS):
This protocol is based on established methods for related nitroaniline isomers and general principles of GC-MS analysis for semi-volatile compounds.[15][17]
-
Materials and Reagents:
-
2-Methoxy-4-nitroaniline Reference Standard
-
Methanol or Acetone (GC or HPLC grade)
-
Helium (99.999% purity or higher)
-
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS) and a suitable capillary column.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or similar low-bleed, mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the 2-Methoxy-4-nitroaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or acetone.
-
Working Standard Solutions: Prepare dilutions in the range of 0.1 to 10 µg/mL in the same solvent.
-
Sample Solution: Dissolve the sample in methanol or acetone to an appropriate concentration. Filter if necessary.
-
Causality Behind Choices:
-
DB-5ms Column: This type of column (5% phenyl-methylpolysiloxane) is a versatile, robust column suitable for a wide range of semi-volatile organic compounds, providing good separation for isomers.
-
Temperature Program: A temperature ramp is essential to first elute more volatile components and then increase the temperature to elute semi-volatile compounds like 2-Methoxy-4-nitroaniline in a reasonable time with good peak shape.
-
Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared to spectral libraries for confident identification.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of an analytical method, it must be self-validating. This involves incorporating checks and controls directly into the experimental workflow.
-
System Suitability Tests: Before running any samples, a system suitability standard (typically one of the mid-range calibration standards) is injected multiple times. Key parameters like peak retention time, resolution between critical pairs, peak tailing factor, and theoretical plates are monitored. These must fall within pre-defined acceptance criteria to prove the chromatographic system is performing correctly on the day of analysis.
-
Calibration Checks: The calibration curve should be verified periodically throughout a long analytical run by re-injecting a known standard. The result should be within a specified percentage (e.g., ±10%) of the expected value.
-
Use of an Internal Standard: For complex matrices, the use of an isotopically labeled internal standard (e.g., 2-Methoxy-4-nitroaniline-d3) is the gold standard.[18] By adding a known amount of the internal standard to every sample, standard, and blank, variations in injection volume, sample extraction efficiency, and instrument response can be corrected for, dramatically improving precision and accuracy.[18]
Conclusion
The selection of an appropriate reference standard is a foundational step in any quantitative analytical procedure. For an analyte like 2-Methoxy-4-nitroaniline, a range of high-purity materials is available. For the highest degree of regulatory compliance and metrological certainty, a Certified Reference Material (CRM) from an accredited provider like CPAchem is recommended.[6] For routine analysis, high-purity standards from other reputable chemical suppliers can be effectively utilized as qualified working standards.
The choice between HPLC-UV and GC-MS should be guided by the specific analytical need. HPLC-UV offers a robust, high-throughput method ideal for routine quantification, while GC-MS provides unparalleled specificity for impurity identification and confirmation. By employing well-characterized reference standards and implementing self-validating protocols, researchers, scientists, and drug development professionals can ensure the integrity, accuracy, and trustworthiness of their analytical results.
References
-
Shanghai Ruifu Chemical Co., Ltd. (n.d.). 2-Methoxy-4-Nitroaniline (Fast Red B Base) CAS 97-52-9 Purity >99.5% (HPLC). Retrieved February 15, 2026, from [Link]
-
SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved February 15, 2026, from [Link]
-
Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved February 15, 2026, from [Link]
-
CPAchem. (n.d.). 2-Methoxy-4-nitroaniline CAS:97-52-9 EC:202-588-6. Retrieved February 15, 2026, from [Link]
-
Eurofins. (2022). Reference Standards & Materials – Simplifying Your Laboratory Work. Retrieved February 15, 2026, from [Link]
-
PureSynth. (n.d.). 2-Methoxy-4-Nitroaniline 99.0%(GC). Retrieved February 15, 2026, from [Link]
-
Ottokemi. (n.d.). 2-Nitro-4-methoxyaniline, 99%, COA, Certificate of Analysis, 96-96-8, N 1836. Retrieved February 15, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]
-
RK Synthesis Ltd. (2022, April 1). Product: Fast Red B Base Chemical Name: 2-Methoxy-4-Nitroaniline. Retrieved February 15, 2026, from [Link]
-
Naarini. (n.d.). Certificate of Analysis: 4-Methoxy-2-nitroaniline. Retrieved February 15, 2026, from [Link]
-
Veeprho. (n.d.). 2-Methoxy-4-nitroaniline | CAS 97-52-9. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved February 15, 2026, from [Link]
-
Journal of Chemical Society of Nigeria. (n.d.). HPLC-UV analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. Retrieved February 15, 2026, from [Link]
- Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved February 15, 2026, from [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved February 15, 2026, from [Link]
- Patsnap. (2019, May 21). Preparation method of 2-methoxy-4-nitroaniline.
-
Asian Journal of Research in Chemistry. (2010, February 27). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved February 15, 2026, from [Link]
-
eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved February 15, 2026, from [Link]
Sources
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- 4. epichem.com [epichem.com]
- 5. merckmillipore.com [merckmillipore.com]
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- 7. eurofins.de [eurofins.de]
- 8. 2-Methoxy-4-nitroaniline | LGC Standards [lgcstandards.com]
- 9. ruifuchem.com [ruifuchem.com]
- 10. pure-synth.com [pure-synth.com]
- 11. 2-Methoxy-4-nitroaniline | CAS 97-52-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ajrconline.org [ajrconline.org]
- 17. escholarship.org [escholarship.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
